molecular formula C40H40Cl2N2 B12572588 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride CAS No. 297173-98-9

2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride

Cat. No.: B12572588
CAS No.: 297173-98-9
M. Wt: 619.7 g/mol
InChI Key: OCMNNFAQKDCLFG-UHFFFAOYSA-M
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Description

2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride is a complex organic compound. It is known for its vibrant color properties and is often used in various scientific and industrial applications, particularly in the field of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the chloro group and the formation of the cyclohexene ring. The final step involves the formation of the ethenyl linkage and the chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various halides are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions vary widely but often include derivatives with modified functional groups, which can alter the compound’s properties and applications.

Scientific Research Applications

2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.

    Industry: Utilized in the production of high-quality pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets, often through binding to specific sites on proteins or other molecules. This interaction can alter the function of the target molecule, leading to various biological effects. The pathways involved are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride apart is its unique structure, which imparts specific optical and chemical properties. These properties make it particularly valuable in applications requiring precise colorimetric and chemical behavior.

Properties

CAS No.

297173-98-9

Molecular Formula

C40H40Cl2N2

Molecular Weight

619.7 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;chloride

InChI

InChI=1S/C40H40ClN2.ClH/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;/h7-10,12-13,16-25H,11,14-15H2,1-6H3;1H/q+1;/p-1

InChI Key

OCMNNFAQKDCLFG-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Cl-]

Origin of Product

United States

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